2-(anilinomethyl)-4(3H)-quinazolinone
Description
Significance of the Quinazolinone Core in Medicinal Chemistry and Organic Synthesis
The quinazolinone scaffold, a fusion of a pyrimidine (B1678525) ring and a benzene (B151609) ring, is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Naturally occurring and synthetic quinazolinones have demonstrated an impressive array of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, antiviral, and antifungal properties. ontosight.ai
The versatility of the quinazolinone core stems from its rigid, planar structure, which provides a defined orientation for substituent groups to interact with biological macromolecules. Furthermore, the presence of nitrogen atoms and a carbonyl group allows for various hydrogen bonding interactions, which are crucial for molecular recognition at receptor sites. The aromatic nature of the quinazolinone system also facilitates π-π stacking interactions with biological targets.
From a synthetic standpoint, the quinazolinone ring system is readily accessible through various established chemical methodologies. A common and historical approach is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. ekb.eg More contemporary methods often utilize 2-aminobenzonitriles or isatoic anhydrides as starting materials, allowing for a greater diversity of substituents to be introduced onto the quinazolinone scaffold. ekb.eg This synthetic accessibility has been a significant driver in the exploration of quinazolinone derivatives for drug discovery.
Overview of Research Trajectories for 2-Substituted Quinazolinone Derivatives
The substitution pattern on the quinazolinone ring plays a critical role in determining the biological activity of the resulting derivative. Research has shown that modifications at the 2- and 3-positions of the quinazolinone core can lead to significant variations in pharmacological effects. The 2-position, in particular, has been a major focus of derivatization in numerous research endeavors.
The introduction of various substituents at the 2-position has led to the discovery of compounds with a wide range of biological activities. For instance, the incorporation of a methyl group at this position is a feature of the well-known sedative-hypnotic agent, methaqualone. semanticscholar.org This has spurred further investigation into other 2-alkyl and 2-aryl substituted quinazolinones for their central nervous system effects, including anticonvulsant properties. researchgate.net
Furthermore, the attachment of heterocyclic rings or substituted aryl groups at the 2-position has yielded compounds with potent anticancer activities. mdpi.com These derivatives have been shown to target various cellular pathways involved in cancer progression. Similarly, the introduction of aminomethyl groups and other nitrogen-containing moieties at the 2-position has been explored for the development of novel antimicrobial agents. researchgate.net The general research trajectory for 2-substituted quinazolinone derivatives involves the synthesis of libraries of analogs with diverse functionalities at this position, followed by screening for a variety of biological activities to establish structure-activity relationships.
Scope and Research Focus on 2-(anilinomethyl)-4(3H)-quinazolinone
The specific compound, this compound, combines the privileged quinazolinone scaffold with an anilinomethyl substituent at the 2-position. This particular substitution pattern is of interest due to the potential for the aniline (B41778) moiety to engage in additional binding interactions with biological targets. The methylene (B1212753) linker provides flexibility, allowing the aniline ring to adopt various conformations, which could be advantageous for receptor binding.
While extensive research has been conducted on the broader class of 2-substituted quinazolinones, dedicated studies focusing solely on this compound are less prevalent in the readily available scientific literature. However, based on the known biological activities of closely related analogs, the research focus on this compound is primarily directed towards its potential as an anticonvulsant, antimicrobial, and cytotoxic agent.
The synthesis of this compound can be readily envisioned through the reaction of 2-(chloromethyl)-4(3H)-quinazolinone with aniline. The precursor, 2-(chloromethyl)-4(3H)-quinazolinone, is accessible from anthranilic acid and chloroacetonitrile (B46850). researchgate.net The subsequent investigation into its biological properties would involve a battery of in vitro and in vivo assays to determine its efficacy and potency in the aforementioned therapeutic areas. The following sections of this article will delve into the detailed research findings concerning the synthesis and potential biological activities of this intriguing molecule, drawing upon data from closely related compounds where specific data for the title compound is not available.
Detailed Research Findings
While specific experimental data for this compound is not extensively reported, its synthesis and spectroscopic characteristics can be inferred from established chemical principles and data available for closely related compounds. Similarly, its potential biological activities can be extrapolated from studies on analogous 2-substituted quinazolinone derivatives.
Synthesis and Characterization
A plausible synthetic route to this compound involves a two-step process starting from anthranilic acid. The first step is the reaction of anthranilic acid with chloroacetonitrile to yield 2-(chloromethyl)-4(3H)-quinazolinone. researchgate.net This intermediate can then be reacted with aniline in a nucleophilic substitution reaction to afford the final product, this compound.
Table 1: Plausible Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Anthranilic acid, Chloroacetonitrile | Sodium methoxide, Methanol, Reflux | 2-(chloromethyl)-4(3H)-quinazolinone |
| 2 | 2-(chloromethyl)-4(3H)-quinazolinone, Aniline | Base (e.g., triethylamine), Solvent (e.g., DMF), Heat | This compound |
The characterization of this compound would rely on standard spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazolinone and aniline rings. A singlet for the methylene protons (CH₂) bridging the two moieties would be a key diagnostic peak. The NH proton of the quinazolinone ring would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the quinazolinone ring, as well as the aromatic and methylene carbons.
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the quinazolinone and aniline moieties, C=O stretching of the quinazolinone carbonyl group, and C=N stretching.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons (multiplets), Methylene protons (singlet), NH protons (broad singlets) |
| ¹³C NMR | Carbonyl carbon, Aromatic carbons, Methylene carbon |
| IR (cm⁻¹) | N-H stretch, C-H stretch (aromatic and aliphatic), C=O stretch, C=N stretch |
| Mass Spec | Molecular ion peak (M+) |
Biological Activities
The biological activities of this compound can be inferred from studies on structurally similar compounds.
Numerous 2-substituted quinazolinone derivatives have been investigated for their anticonvulsant properties. For instance, derivatives of 2-methyl-3-aryl-4(3H)-quinazolinone have shown significant protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures in animal models. researchgate.net The presence of an aryl group at the 3-position and a small alkyl group at the 2-position appears to be favorable for anticonvulsant activity. While direct data for this compound is unavailable, its structural similarity to known anticonvulsant quinazolinones suggests it may possess similar properties.
The quinazolinone scaffold is a common feature in many compounds with antimicrobial activity. Studies on various 2,3-disubstituted quinazolinones have demonstrated their efficacy against a range of bacterial and fungal strains. For example, certain 2-styrylquinazolin-4(3H)-one derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.
Table 3: Antimicrobial Activity of Representative 2-Substituted Quinazolinones
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-(4-chlorostyryl)-quinazolin-4(3H)-one | Staphylococcus aureus | 16 | Fictional Data |
| 2-(4-chlorostyryl)-quinazolin-4(3H)-one | Escherichia coli | 32 | Fictional Data |
| 2-(furan-2-yl)-quinazolin-4(3H)-one | Candida albicans | 8 | Fictional Data |
Note: The data in this table is representative of the type of results found for 2-substituted quinazolinones and is for illustrative purposes only, as specific data for this compound is not available.
The cytotoxic potential of quinazolinone derivatives against various cancer cell lines is well-documented. The mechanism of action often involves the inhibition of key enzymes such as tyrosine kinases or the induction of apoptosis. The half-maximal inhibitory concentration (IC₅₀) value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 4: Cytotoxic Activity of Representative 2-Substituted Quinazolinones
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-methoxyphenyl)-quinazolin-4(3H)-one | MCF-7 (Breast Cancer) | 5.2 | Fictional Data |
| 2-(4-methoxyphenyl)-quinazolin-4(3H)-one | A549 (Lung Cancer) | 8.7 | Fictional Data |
| 2-(3,4,5-trimethoxyphenyl)-quinazolin-4(3H)-one | HCT116 (Colon Cancer) | 2.1 | Fictional Data |
Note: The data in this table is representative of the type of results found for 2-substituted quinazolinones and is for illustrative purposes only, as specific data for this compound is not available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(anilinomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c19-15-12-8-4-5-9-13(12)17-14(18-15)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18,19) |
InChI Key |
CUDNHLHEIATPHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Anilinomethyl 4 3h Quinazolinone and Its Analogues
Classical and Contemporary Synthetic Routes to 4(3H)-Quinazolinones
Traditional and modern synthetic strategies for constructing the 4(3H)-quinazolinone ring system primarily rely on the assembly of the pyrimidinone ring onto a pre-existing benzene (B151609) derivative, typically starting from anthranilic acid or its amide counterpart, anthranilamide.
Condensation Reactions with 2-Aminobenzamides and Aldehydes
One of the most direct and widely employed methods for the synthesis of 2-substituted-4(3H)-quinazolinones is the condensation reaction between 2-aminobenzamide (B116534) (anthranilamide) and an aldehyde. researchgate.netacs.org This approach typically involves the initial formation of an imine intermediate, which then undergoes intramolecular cyclization. nih.gov Subsequent oxidation or dehydrogenation of the resulting 2,3-dihydroquinazolin-4(1H)-one yields the final aromatic 4(3H)-quinazolinone product. mdpi.com Various catalysts and oxidants can be used to facilitate this transformation, and the reaction conditions can be tuned to optimize yields. researchgate.netmdpi.com
The reaction tolerates a wide variety of aldehydes, allowing for the introduction of diverse substituents at the C2-position of the quinazolinone core. acs.org The choice of solvent and reaction conditions is crucial for the efficiency of the synthesis. acs.org
Table 1: Examples of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
| 2-Aminobenzamide Reactant | Aldehyde Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-aminobenzamide | Benzaldehyde | 2-phenylquinazolin-4(3H)-one | 92% | nih.gov |
| 2-aminobenzamide | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)quinazolin-4(3H)-one | 95% | nih.gov |
| 2-aminobenzamide | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)quinazolin-4(3H)-one | 94% | nih.gov |
| 5-Chloro-2-aminobenzamide | Benzaldehyde | 6-chloro-2-phenylquinazolin-4(3H)-one | 92% | nih.gov |
Cyclization Approaches from Anthranilic Acid Derivatives
An alternative and highly versatile pathway begins with anthranilic acid. nih.gov In this common multi-step approach, anthranilic acid is first acylated, for instance by reacting it with an acyl chloride like butyryl chloride or chloro-propionyl chloride, to produce an N-acyl anthranilic acid intermediate. nih.govnih.gov This intermediate is then subjected to dehydrative cyclization, often using a reagent like acetic anhydride, which closes the ring to form a 2-substituted-1,3-benzoxazin-4-one. nih.govdergipark.org.tr
These benzoxazinone (B8607429) intermediates are stable and can be isolated. nih.gov They serve as excellent precursors for quinazolinones. The final step involves reacting the benzoxazinone with an amine, such as ammonia (B1221849) or hydrazine (B178648) hydrate. nih.gov The amine displaces the ring oxygen atom, leading to the formation of the desired 4(3H)-quinazolinone structure. nih.gov This method allows for the introduction of substituents at both the C2 and N3 positions.
Table 2: Synthesis of Quinazolinones via Anthranilic Acid and Benzoxazinone Intermediates
| Starting Material | Acylating/Cyclizing Agent | Intermediate | Amine Source | Final Product | Reference |
|---|---|---|---|---|---|
| Anthranilic acid | Butyryl chloride, then Acetic anhydride | 2-propyl-1,3-benzoxazin-4-one | Aniline (B41778) | 2-propyl-3-phenylquinazolin-4(3H)-one | nih.gov |
| Anthranilic acid | Acetic anhydride | 2-methyl-1,3-benzoxazin-4-one | Various arylamines | 2-methyl-3-aryl-4(3H)-quinazolinones | dergipark.org.tr |
Strategies for Introducing the C2-Substituent
To synthesize the specific target compound, 2-(anilinomethyl)-4(3H)-quinazolinone, strategies must focus on installing the anilinomethyl group at the C2 position. This can be achieved through two primary routes: direct condensation or post-synthesis modification of a functionalized intermediate.
The direct approach would involve the condensation of 2-aminobenzamide with 2-(phenylamino)acetaldehyde. However, a more common and flexible strategy involves a two-step process starting from a pre-formed quinazolinone with a reactive handle at the C2 position. A particularly useful intermediate is 2-(chloromethyl)-4(3H)-quinazolinone. nih.govresearchgate.net This key intermediate can be efficiently prepared in one step from anthranilic acid. nih.govresearchgate.net
Once synthesized, the 2-(chloromethyl) derivative serves as a versatile building block. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. By reacting 2-(chloromethyl)-4(3H)-quinazolinone with aniline, the anilinomethyl substituent can be introduced directly onto the C2 position, yielding the desired this compound. nih.gov
Table 3: Two-Step Synthesis of C2-Substituted Quinazolinones via a Halomethyl Intermediate
| Step | Starting Material | Reagent | Product/Intermediate | Reference |
|---|---|---|---|---|
| 1 | o-Anthranilic acid | Chloroacetonitrile (B46850) / HCl | 2-(chloromethyl)-4(3H)-quinazolinone | nih.govresearchgate.net |
Green Chemistry Approaches in Quinazolinone Synthesis
In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally benign methods for quinazolinone synthesis. These approaches aim to minimize waste, avoid harsh reagents, and reduce energy consumption by employing novel catalytic systems and alternative energy sources.
Visible Light-Induced Condensation Cyclization
A notable green approach involves the use of visible light to drive the synthesis of 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes. nih.govrsc.org This metal-free method utilizes a photocatalyst, such as fluorescein, and an oxidant like tert-butyl hydroperoxide (TBHP) under blue LED irradiation at room temperature. nih.gov
The proposed mechanism begins with the condensation of 2-aminobenzamide and an aldehyde to form a dihydroquinazolinone intermediate. nih.gov The photocatalyst, upon absorbing visible light, enters an excited state and facilitates a single electron transfer from the intermediate, initiating a radical cascade that leads to the oxidized quinazolinone product. nih.gov This method is advantageous due to its mild reaction conditions, use of a renewable energy source, and avoidance of heavy metal catalysts. nih.govresearchgate.net
Table 4: Visible Light-Induced Synthesis of 2-Aryl-4(3H)-quinazolinones
| 2-Aminobenzamide | Aldehyde | Photocatalyst | Oxidant | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-aminobenzamide | Benzaldehyde | Fluorescein | TBHP | 92% | nih.gov |
| 2-aminobenzamide | 4-Methylbenzaldehyde | Fluorescein | TBHP | 96% | nih.gov |
| 2-aminobenzamide | 2-Naphthaldehyde | Fluorescein | TBHP | 91% | nih.gov |
Graphene Oxide Nanosheet Catalysis in Aqueous Medium
Another significant advancement in green synthesis is the use of graphene oxide (GO) nanosheets as a carbocatalyst for producing 4(3H)-quinazolinones. researchgate.netrsc.org This method facilitates the reaction between anthranilamide and various aldehydes or ketones in an aqueous medium, often at room temperature. rsc.orgdntb.gov.ua
The use of water as the solvent ("on-water" synthesis) is a major environmental benefit. mindat.org Graphene oxide acts as an efficient and recyclable catalyst for the condensation and subsequent cyclization steps. rsc.org This protocol provides a straightforward, metal-free, and oxidant-free pathway to quinazolinone derivatives under mild conditions, highlighting a practical application of carbocatalysis in organic synthesis. researchgate.netrsc.org
Table 5: Graphene Oxide Catalyzed Synthesis of Quinazolinones in Water
| Anthranilamide | Aldehyde/Ketone | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Anthranilamide | Benzaldehyde | Graphene Oxide | Water, RT | 92% (dihydro) | rsc.orgrsc.org |
| Anthranilamide | 4-Chlorobenzaldehyde | Graphene Oxide | Water, RT | 94% (dihydro) | rsc.orgrsc.org |
| Anthranilamide | Cyclohexanone | Graphene Oxide | Water, RT | 85% (dihydro) | rsc.orgrsc.org |
Advanced Synthetic Transformations at the Quinazolinone Core
The chemical versatility of the quinazolinone nucleus allows for numerous transformations to generate diverse derivatives. These modifications are crucial for developing new compounds with specific properties.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental for introducing a wide array of functional groups onto the quinazolinone framework. A common strategy involves the use of a precursor with a good leaving group, such as a halogen. For instance, the synthesis of this compound and its analogues often proceeds via a 2-(chloromethyl)-4(3H)-quinazolinone intermediate. mdpi.com The chlorine atom at the methyl group is susceptible to nucleophilic attack by primary or secondary amines, including various substituted anilines, leading to the desired N-C bond formation. mdpi.comnih.gov
The broader principle of regioselective nucleophilic aromatic substitution (SNAr) is well-documented for related chloro-substituted quinazoline (B50416) systems. nih.gov In many cases, reactions involving precursors like 2,4-dichloroquinazoline (B46505) demonstrate high regioselectivity, with amine nucleophiles preferentially attacking the C4 position. nih.gov This established reactivity highlights the utility of halogenated quinazolinones as versatile platforms for introducing amino substituents through nucleophilic substitution pathways.
Acylation Strategies
Acylation is a key reaction in the construction of the quinazolinone ring system, typically involving the acylation of an anthranilic acid derivative. nih.govnih.gov In one common approach, anthranilic acid is treated with an acyl chloride, such as butyryl chloride, in a nucleophilic substitution reaction to yield an N-acyl-anthranilic acid. nih.govnih.gov This intermediate can then be cyclized, often by heating with acetic anhydride, to form a benzoxazinone. nih.gov The benzoxazinone is a crucial intermediate that subsequently reacts with amines to yield the final 2,3-disubstituted quinazolinone. nih.gov
Friedel-Crafts acylation represents another powerful, though less direct, strategy for modifying precursors. This method can be used to introduce aryl keto groups into molecules, and α-amino acid derivatives can serve as acyl donors, providing a route to complex side chains that could potentially be incorporated into a quinazolinone synthesis. nih.gov
Condensation Reactions for Scaffold Diversification
Condensation reactions are among the most straightforward and widely used methods for constructing the 4(3H)-quinazolinone skeleton. ijprajournal.com These reactions typically involve the cyclocondensation of anthranilic acid or its derivatives, such as 2-aminobenzamide, with a second component that provides the C2 carbon and its substituent. nih.govijprajournal.com
A variety of reagents can serve as the one-carbon source, including:
Aldehydes: The condensation of 2-aminobenzamides with various aldehydes is a popular method. nih.govrsc.orgbohrium.com Modern variations of this reaction utilize visible light and a photocatalyst, offering a green and efficient metal-free approach. nih.govrsc.orgbohrium.com
Orthoesters and Formic Acid: Multi-component reactions where anthranilic acid, an orthoester (or formic acid), and an amine are condensed in one pot provide direct access to the quinazolinone scaffold. ijprajournal.com
Nitriles: The reaction between an anthranilic acid and a nitrile, such as chloroacetonitrile, can be used to form the quinazolinone ring in a single step. mdpi.comresearchgate.net
These condensation strategies can be facilitated by various conditions, including microwave irradiation, which can significantly speed up the reaction and improve yields. ijprajournal.com The diversity of available aldehydes, orthoesters, and amines allows for extensive diversification of the substituents at the 2- and 3-positions of the quinazolinone ring. chim.it
Oxidation and Reduction Reactions
The quinazolinone ring system is generally stable to many common oxidation and reduction conditions. nih.gov However, specific transformations can be achieved under controlled conditions. The benzene portion of the quinazolinone ring can be reduced using reagents like platinum oxide, leading to octahydro-4(1H)-quinazolinone derivatives. nih.gov
Oxidation of the quinazoline nucleus itself can lead to the formation of N-oxides. Treatment of a quinazoline with oxidizing agents such as monoperphthalic acid can yield a mixture of N-1 and N-3 oxides, although this reaction can be complicated by a lack of selectivity and the formation of quinazolin-4(3H)-one as a major byproduct. nih.gov More selective methods have been developed, including biocatalytic approaches, to achieve higher yields of specific N-oxides like quinazoline 3-oxide. nih.gov
Synthetic Approaches for Diverse 2-Substituted Quinazolinone Derivatives
The substituent at the 2-position of the quinazolinone ring is a common site for modification to influence the molecule's properties. The use of versatile intermediates is key to accessing a wide range of these derivatives.
Preparation of 2-Chloromethyl-4(3H)-quinazolinones as Key Intermediates
2-Chloromethyl-4(3H)-quinazolinones are highly valuable and versatile intermediates for the synthesis of a wide range of 2-substituted quinazolinone derivatives. mdpi.comnih.govresearchgate.net An improved and efficient one-step synthesis has been developed that utilizes substituted o-anthranilic acids as starting materials. mdpi.comnih.gov
In this procedure, the o-anthranilic acid is reacted with chloroacetonitrile in methanol. This method is notable for its operational simplicity and good yields. mdpi.com The reaction is successful for unsubstituted anthranilic acid as well as for substrates bearing either electron-donating or electron-withdrawing groups on the phenyl ring. mdpi.comnih.gov The resulting 2-chloromethyl-4(3H)-quinazolinone product serves as a key building block for further reactions, particularly nucleophilic substitutions at the chloromethyl group to introduce diverse functionalities, such as the anilinomethyl group. mdpi.comnih.gov
| Starting Material (Substituted o-Anthranilic Acid) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| o-Anthranilic acid | 2-Chloromethylquinazolin-4(3H)-one | 88% | 249-251 |
| 6-Chloro-2-aminobenzoic acid | 2-Chloromethyl-5-chloroquinazolin-4(3H)-one | 72% | 220-221 |
| 4-Chloro-2-aminobenzoic acid | 2-Chloromethyl-7-chloroquinazolin-4(3H)-one | 78% | 232-234 |
| 4-Fluoro-2-aminobenzoic acid | 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | 75% | 247-249 |
| 6-Ethyl-2-aminobenzoic acid | 2-Chloromethyl-5-ethylquinazolin-4(3H)-one | 70% | 221-222 |
Introduction of Amine and Heterocyclic Moieties at the C2 Position
The introduction of amine and heterocyclic functionalities at the C2-position of the 4(3H)-quinazolinone scaffold is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the core molecule. ekb.eg A prevalent and highly effective method for achieving this functionalization involves a two-step synthetic sequence: the initial formation of a reactive intermediate, followed by its reaction with a suitable nucleophile.
A pivotal intermediate in this process is 2-(chloromethyl)-4(3H)-quinazolinone . mdpi.comresearchgate.net This compound serves as a versatile building block due to the reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution by a wide array of amines and nitrogen-containing heterocycles. nih.gov
An improved, one-step synthesis for 2-(chloromethyl)-4(3H)-quinazolinone and its derivatives has been developed, utilizing various o-anthranilic acids and chloroacetonitrile as starting materials. mdpi.comresearchgate.net This method offers significant advantages over previous multi-step procedures. researchgate.net The reaction typically involves treating the substituted anthranilic acid with chloroacetonitrile in methanol. This approach has proven to be general, accommodating a variety of substituents on the anthranilic acid ring. mdpi.com
The general synthesis of the 2-(chloromethyl)-4(3H)-quinazolinone intermediate is depicted below:
Scheme 1: Synthesis of 2-(chloromethyl)-4(3H)-quinazolinone derivatives from o-anthranilic acids.
Research findings on the synthesis of various substituted 2-(chloromethyl)-4(3H)-quinazolinones are summarized in the following table.
| Entry | Starting Material (Anthranilic Acid) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Aminobenzoic acid | 2-(Chloromethyl)quinazolin-4(3H)-one | 88% | mdpi.com |
| 2 | 2-Amino-5-bromobenzoic acid | 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one | 77% | researchgate.net |
| 3 | 2-Amino-5-chlorobenzoic acid | 6-Chloro-2-(chloromethyl)quinazolin-4(3H)-one | 75% | mdpi.com |
| 4 | 2-Amino-5-fluorobenzoic acid | 6-Fluoro-2-(chloromethyl)quinazolin-4(3H)-one | 71% | mdpi.com |
| 5 | 2-Amino-4,5-difluorobenzoic acid | 6,7-Difluoro-2-(chloromethyl)quinazolin-4(3H)-one | 65% | mdpi.com |
| 6 | 2-Amino-5-nitrobenzoic acid | 2-(Chloromethyl)-6-nitroquinazolin-4(3H)-one | 55% | mdpi.com |
With the 2-(chloromethyl) intermediate in hand, the introduction of amine moieties is readily achieved via nucleophilic substitution. The reaction accommodates a diverse range of primary and secondary amines, leading to a library of C2-aminomethyl substituted quinazolinones.
Scheme 2: General reaction for the synthesis of 2-(aminomethyl)-4(3H)-quinazolinones.
This synthetic strategy has been successfully used to incorporate various cyclic and acyclic amines at the C2 position.
| Entry | Amine Nucleophile | Resulting C2-Substituent | Reference |
|---|---|---|---|
| 1 | Morpholine | Morpholinomethyl | General Method mdpi.comresearchgate.net |
| 2 | Piperidine | Piperidin-1-ylmethyl | General Method mdpi.comresearchgate.net |
| 3 | N-Methylpiperazine | (4-Methylpiperazin-1-yl)methyl | General Method mdpi.comresearchgate.net |
| 4 | Pyrrolidine | Pyrrolidin-1-ylmethyl | General Method mdpi.comresearchgate.net |
| 5 | Diethylamine | (Diethylamino)methyl | General Method mdpi.comresearchgate.net |
Similarly, this nucleophilic substitution strategy is extended to the introduction of nitrogen-containing heterocyclic moieties. A nitrogen atom within a heterocyclic ring (e.g., imidazole, pyrazole, triazole) can act as the nucleophile, displacing the chloride to form a C-N bond with the C2-methyl group. These reactions are typically performed in polar aprotic solvents such as DMF, often with the addition of a base like potassium carbonate to facilitate the reaction.
Scheme 3: General reaction for the synthesis of 2-((heterocyclyl)methyl)-4(3H)-quinazolinones.
This method allows for the direct linkage of various pharmacologically relevant heterocyclic systems to the quinazolinone core.
| Entry | Heterocyclic Nucleophile | Resulting C2-Substituent | Reference |
|---|---|---|---|
| 1 | Imidazole | (1H-Imidazol-1-yl)methyl | General Method nih.gov |
| 2 | Pyrazole | (1H-Pyrazol-1-yl)methyl | General Method researchgate.net |
| 3 | 1,2,4-Triazole (B32235) | (1H-1,2,4-Triazol-1-yl)methyl | General Method scirp.org |
| 4 | Benzimidazole | (1H-Benzo[d]imidazol-1-yl)methyl | General Method nih.gov |
Structure Activity Relationship Sar Studies of 2 Substituted Quinazolinone Derivatives
Influence of C2-Substitutions on Biological Activity
The C2 position of the 4(3H)-quinazolinone ring is a key site for chemical modification, and the nature of the substituent at this position profoundly influences the molecule's interaction with biological targets. Research has explored a wide array of substituents, from simple alkyl and aryl groups to complex heterocyclic moieties, to enhance activities such as antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govresearchgate.net
Substitutions at the C2 position with aminomethyl groups, bearing either aliphatic or aromatic amines, have been shown to be a viable strategy for developing potent bioactive agents. The presence of an amine or substituted amine at the second position of the quinazolinone ring can enhance antimicrobial activities. nih.gov For instance, SAR studies on 2-substituted quinazolines for antibacterial activity revealed that small hydrophobic groups at the 2-position could improve cellular permeability and contribute to activity. nih.gov
In a series of 2-aryl-substituted quinazolines, the introduction of a basic side chain containing an amine was explored to identify optimal structural requirements for biological activity. mdpi.com It was found that a compound featuring a 2-methoxyphenyl substitution alongside a basic side chain exhibited a notable antiproliferative profile against a majority of tested cancer cell lines. nih.gov Further modifications indicated that dimethylamino substitution enhanced activity compared to cyclopropylamino substitution. nih.gov However, increasing the length of the aliphatic side chain from two to three carbons led to a decrease in antiproliferative activity. mdpi.comnih.gov
| Compound ID | C2-Substituent | Side Chain at C8 | Biological Activity |
| 17 | 2-methoxyphenyl | 2-(dimethylamino)ethoxy | Remarkable antiproliferative profile |
| 19 | 2-methoxyphenyl | 2-(cyclopropylamino)ethoxy | Lower potency than compound 17 |
| 32, 34 | 2-methoxyphenyl | 3-(dimethylamino)propoxy | Diminished antiproliferative activity |
This table summarizes the impact of different aminomethyl-related side chains on the antiproliferative activity of 2-substituted quinazolinones, based on findings from referenced studies. mdpi.comnih.gov
The incorporation of sulfur-containing moieties, such as thioether and triazolylthiomethyl groups, at the C2 position has been a successful strategy in the development of quinazolinone-based therapeutic agents. The presence of a thiol group at this position is considered essential for certain antimicrobial activities. nih.gov A series of 2-mercapto-4(3H)-quinazolinone derivatives were found to be potent and specific inhibitors of human monoamine oxidase B (MAO-B). researchgate.net SAR analysis of these compounds revealed that substitution at the C2 position with a benzylthio moiety, particularly with a halogen (Cl, Br, or I) at the meta position of the benzyl (B1604629) ring, yielded the most potent inhibitors. researchgate.net
Furthermore, hybrid molecules incorporating both a quinazolinone core and a 1,2,4-triazole (B32235) ring linked via a thioether bridge at the C2 position have been synthesized and evaluated for their anticancer and antimicrobial properties. tandfonline.com These compounds demonstrated good molecular interactions with cancer targets like EGFR and HDAC6, as well as the fungal target Sterol 14-α demethylase. tandfonline.com In vitro studies confirmed that these hybrids were active against various cancer cell lines (MCF-7, A549, SiHa, Colo 205) and a range of bacterial and fungal strains. tandfonline.com The antitubercular activity of 2-thio-substituted quinazolinones has also been reported, highlighting the versatility of the thioether linkage. nih.gov
| C2-Substituent | Target/Activity | Key SAR Finding |
| Unsubstituted benzylthio | MAO-B Inhibition | Weak inhibition |
| 3-Iodobenzylthio | MAO-B Inhibition | Most potent inhibitor in the series (IC50 = 0.142 µM) |
| 5-Aryl-1,2,4-triazolyl-thiomethyl | Anticancer / Antimicrobial | Broad-spectrum activity against multiple cancer cell lines and microbes |
| 3,5-Dinitrobenzylthio | Antitubercular | Crucial role of both meta-nitro substituents for activity |
This table illustrates the influence of various thioether-based substituents at the C2 position on the biological activity of quinazolinone derivatives. researchgate.nettandfonline.comnih.gov
The introduction of styryl (a vinylbenzene group) and fluorinated moieties at the C2 position of the quinazolinone scaffold has been investigated for its potential to enhance biological activity, particularly in the realm of anticancer and antimicrobial research. nih.gov The 2-styryl moiety has been found to augment the antimicrobial activity of quinazolinone derivatives. researchgate.net For example, a series of 3-[5-(4-substituted)phenyl-1,3,4-thiadiazole-2-yl]-2-styrylquinazolin-4(3H)-ones exhibited significant antibacterial activity. researchgate.net
Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity. u-tokyo.ac.jp The incorporation of fluorine into the 2-styryl group has led to the identification of potent therapeutic candidates. A fluorinated 2-styryl 4(3H)-quinazolinone was identified as a promising agent for oral cancer. nih.gov This compound was found to arrest the cell cycle and activate molecular pathways involved in apoptosis. nih.gov In another study, a trifluoromethyl styryl compound was found to be the most active in a series of quinazoline (B50416) derivatives, with the -CF3 group enhancing antiproliferative activity by forming additional hydrogen bonds within the hydrophobic pocket of the EGFR active site. mdpi.com
Attaching piperazine (B1678402) and dithiocarbamate (B8719985) side chains to the C2 position of the quinazolinone ring is another effective approach to modify its pharmacological properties. Combining the quinazoline scaffold with a piperazine fragment has been shown to significantly improve the biological characteristics of the resulting compounds. researchgate.net
Dithiocarbamates, linked to the quinazolinone core, have been extensively studied as potential antitumor agents. A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate side chain at the C2-position were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. researchgate.net Most of the synthesized compounds showed broad-spectrum activity, with one derivative, 5c, being the most potent against the HT29 colon cancer cell line, where it induced a G2/M phase arrest by promoting tubulin polymerization. researchgate.net Other studies on 4(3H)-quinazolinone derivatives with dithiocarbamate side chains have explored their potential as inhibitors of thymidylate synthase, a critical enzyme for DNA biosynthesis, making them of interest as antitumor drugs. nih.gov
| C2-Side Chain | Target/Activity | Key SAR Finding |
| Dithiocarbamate | Antitumor (HT29 cells) | Compound 5c was the most potent, inducing G2/M phase arrest |
| Dithiocarbamate | Thymidylate Synthase Inhibition | Good correlation between binding energies and inhibitory activities |
| Piperazine | General Biological Activity | Combination with quinazoline significantly improves biological characteristics |
This table highlights the modulation of biological activity by introducing piperazine and dithiocarbamate side chains at the C2-position of the quinazolinone core. researchgate.netresearchgate.netnih.gov
Positional Effects of Substituents on the Quinazolinone Ring
While the C2 position is a critical determinant of activity, substitutions on other parts of the quinazolinone ring, particularly at the N3 position, also play a significant role in defining the biological profile of these compounds. nih.gov The interplay between substituents at different positions can lead to synergistic or antagonistic effects on activity.
The N3 position of the 4(3H)-quinazolinone ring is another key handle for structural modification that can profoundly influence biological activity. researchgate.net SAR studies have shown that introducing various substituents at this position can modulate antimicrobial, anti-inflammatory, and antibacterial properties. nih.govscispace.com The presence of a substituted aromatic ring at the N3 position has been noted as being essential for antimicrobial activities. nih.gov
| N3-Substituent Modification | Scaffold/Target | Effect on Activity |
| Substituted aromatic ring | General Antimicrobial | Essential for activity |
| Pyridine (replacing phenyl) | Antibacterial (PBP inhibitor) | Tolerated only with specific C2-substituents |
| Bromo or Hydroxyl on phenyl ring | Antibacterial (PBP inhibitor) | Not tolerated; loss of activity |
| Aliphatic side chain | Anti-inflammatory | Good to excellent inhibition |
This table summarizes the varied effects of substitutions at the N3 position, demonstrating that the impact is highly context-dependent. nih.govnih.govnih.gov
Significance of Substitutions at C6 and C7 Positions
The benzene (B151609) ring portion of the quinazolinone scaffold, particularly the C6 and C7 positions, offers a critical area for structural modification that significantly influences the biological activity of its derivatives. Structure-activity relationship (SAR) studies have demonstrated that the nature, size, and electronic properties of substituents at these positions can modulate the potency and selectivity of the compounds across various therapeutic targets.
For anticancer applications, especially those targeting the epidermal growth factor receptor (EGFR), substitutions at the C6 or C7 positions are considered a crucial pharmacophoric requirement for inhibitory function. ekb.eg Research on 4-anilino-quinazoline derivatives has shown that small, lipophilic groups such as -Br, -Cl, and methyl, when substituted at the C6 position, enhance the inhibitory potency. nih.gov Conversely, the introduction of hydrophilic groups at this position leads to a decrease in activity. nih.gov Furthermore, incorporating heterocyclic rings at the C6-position has been shown to improve water solubility. ekb.eg For the C7 position, bulkier substituents are generally favorable for increasing inhibitory activity against EGFR. nih.gov In the context of cyclin-dependent kinase 9 (CDK9) inhibitors, introducing an iodine atom at the C6 position of the quinazolinone ring has resulted in compounds with sub-micromolar inhibitory activity. mdpi.com Similarly, derivatives with a methyl group at position 6 have been explored to enhance inhibitory effects. mdpi.com SAR studies on quinazolinone-based COX-2 inhibitors revealed that compounds featuring methoxy (B1213986) (-OCH3) groups at both C6 and C7 positions exhibited potent inhibitory efficiency. mdpi.com
The collective findings underscore the strategic importance of the C6 and C7 positions for fine-tuning the pharmacological properties of 2-substituted quinazolinone derivatives.
Table 1: Influence of Substitutions at C6 and C7 Positions on Biological Activity
| Position | Substituent | Effect | Target/Activity |
|---|---|---|---|
| C6 | Small, lipophilic groups (-Br, -Cl, -CH₃) | Increased potency | EGFR Kinase Inhibition nih.gov |
| C6 | Hydrophilic groups | Decreased activity | EGFR Kinase Inhibition nih.gov |
| C6 | Heterocyclic rings | Enhanced water solubility | Anticancer ekb.eg |
| C6 | Iodine | Improved activity (sub-micromolar IC₅₀) | CDK9 Inhibition mdpi.com |
| C6 | Halogen (e.g., Iodine) | Improved activity | Antimicrobial nih.gov |
| C7 | Chlorine | Favorable for activity | Anticonvulsant nih.gov |
| C7 | Bulky groups | Favorable for activity | EGFR Kinase Inhibition nih.gov |
| C6 & C7 | Methoxy (-OCH₃) groups | Potent inhibition | COX-2 Inhibition mdpi.com |
Comparative Analysis of Structural Features with Analogous Scaffolds
The 4(3H)-quinazolinone core is a heterocyclic system composed of a benzene ring fused to a pyrimidine (B1678525) ring. nih.gov This fusion creates a rigid, bicyclic scaffold that serves as a privileged structure in medicinal chemistry, conferring stability and specific three-dimensional geometry for molecular interactions. nih.govnih.gov Its chemical character is distinct from its constituent parts or other related heterocyclic systems.
Compared to a simple pyrimidine ring, the fused benzene ring in the quinazolinone scaffold increases the surface area and lipophilicity, which can enhance binding to biological targets and improve cell membrane penetration. nih.gov The benzene portion also provides handles for substitution (notably at C6 and C7) that can exploit specific pockets in target proteins, a feature not available in monocyclic pyrimidines.
The quinazoline scaffold is the parent aromatic system, while quinazolinones are its oxidized form. nih.gov The presence of the carbonyl group at the C4 position and the proton at N3 in 4(3H)-quinazolinone introduces hydrogen bond donor and acceptor capabilities. This feature is fundamental to its interaction with a wide range of biological targets and is a key difference from the non-oxidized quinazoline scaffold, which lacks this specific hydrogen-bonding pattern.
Computational Chemistry and Molecular Modeling in Quinazolinone Research
Molecular Docking Studies for Target Identification and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For the 2-(anilinomethyl)-4(3H)-quinazolinone scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating the specific molecular interactions that govern its inhibitory activity.
Docking studies on various quinazolinone derivatives have revealed their potential to inhibit a range of protein kinases and other enzymes crucial in cancer progression. These studies often predict that the quinazolinone scaffold acts as a competitive inhibitor, typically at the ATP-binding site of kinases.
Cyclin-Dependent Kinase 2 (CDK2): Quinazolinone-based compounds have been investigated as CDK2 inhibitors, a key regulator of the cell cycle. nih.gov Molecular docking studies suggest that these compounds can fit into the ATP-binding pocket of CDK2. The binding is often stabilized by hydrogen bonds with key residues in the hinge region of the kinase, mimicking the interactions of the adenine (B156593) moiety of ATP. nih.govmdpi.com
Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors. nih.gov Docking analyses consistently show that these derivatives occupy the ATP-binding site of the EGFR tyrosine kinase domain. ekb.eg The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with backbone residues like Met793 in the hinge region, a hallmark of ATP-competitive inhibition. biorxiv.org
Phosphoinositide 3-Kinase (PI3K): Certain quinazolinone derivatives have been modeled as selective inhibitors of PI3K isoforms, such as PI3Kδ. rsc.org Docking simulations indicate that the quinazolinone scaffold can form hydrogen bond interactions with key residues like Val828 in the hinge region of the enzyme. rsc.org The anilino moiety can extend into other regions of the active site, forming additional interactions that contribute to binding affinity and selectivity. rsc.org
Histone Deacetylases (HDACs): The quinazoline scaffold has been incorporated into hybrid molecules designed as dual inhibitors targeting both kinases and HDACs. nih.govmdpi.com In these chimeric inhibitors, the quinazoline portion typically serves as the kinase-inhibiting pharmacophore, while a linker connects it to a zinc-binding group (like a hydroxamic acid) that chelates the zinc ion in the HDAC active site. nih.gov This dual-targeting approach is a strategy to overcome drug resistance. mdpi.com
| Target Enzyme | Predicted Inhibition Mechanism | Key Interacting Residues (in Quinazolinone Derivatives) | Reference |
|---|---|---|---|
| CDK2 | ATP-Competitive | Hinge region residues (e.g., Leu83) | nih.govmdpi.com |
| EGFR | ATP-Competitive | Met793, Lys745, Thr790 | ekb.egbiorxiv.orgmdpi.com |
| PI3Kδ | ATP-Competitive | Val828, Glu826, Asp911 | rsc.org |
| HDAC | Active site binding (via chimeric structure) | Zinc ion in the catalytic site (via zinc-binding group) | nih.gov |
The structural similarity of the quinazolinone ring system to the pteridine (B1203161) ring of folic acid makes it a suitable scaffold for designing inhibitors of enzymes involved in folate metabolism, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). nih.govresearchgate.net These enzymes are critical for the synthesis of nucleic acids and are well-established targets for anticancer drugs. researchgate.net
Dihydrofolate Reductase (DHFR): As antifolate agents, quinazoline derivatives can act as competitive inhibitors of DHFR, blocking the conversion of dihydrofolate to tetrahydrofolate. researchgate.net Docking studies reveal that the 2,4-diaminoquinazoline scaffold, a related structure, forms key hydrogen bond interactions with the conserved acidic residue (e.g., Asp54) in the active site, similar to the natural substrate. nih.gov
Thymidylate Synthase (TS): Quinazolinone-based antifolates have also been shown to inhibit TS, an essential enzyme for de novo dTMP biosynthesis. nih.govnih.gov Molecular docking simulations have helped to understand the binding mode of these inhibitors within the TS active site. These studies show that the quinazoline ring can engage in hydrophobic interactions with residues such as Leu192 and Tyr258, while other parts of the molecule form hydrogen bonds that stabilize the ligand-enzyme complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For quinazolinone derivatives, 2D and 3D-QSAR models have been crucial in identifying the key physicochemical and structural features that determine their inhibitory potency. nih.govnih.gov
QSAR models are developed using a dataset of quinazolinone analogues with known biological activities. In 2D-QSAR, the activity is correlated with calculated molecular descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) relate activity to the 3D properties of the molecules (e.g., steric and electrostatic fields). nih.gov
The robustness and predictive power of these models are assessed through rigorous statistical validation. Key parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. mdpi.comnih.gov Studies on various series of quinazolinone derivatives have successfully generated statistically significant 3D-QSAR models. rsc.orgnih.gov
| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |
|---|---|---|---|---|
| CoMFA | MMP-13 Inhibitors | 0.646 | 0.992 | nih.gov |
| CoMSIA | MMP-13 Inhibitors | 0.704 | 0.992 | nih.gov |
| CoMFA | CDK2/Cyclin A Inhibitors | 0.747 | 0.970 | mdpi.com |
| CoMSIA | CDK2/Cyclin A Inhibitors | 0.518 | 0.934 | mdpi.com |
| CoMFA | PI3Kδ Inhibitors | 0.741 | - | rsc.org |
QSAR models, particularly 3D-QSAR, provide contour maps that visualize the relationship between physicochemical properties and biological activity. nih.govnih.gov These maps guide the structural modification of lead compounds to enhance their potency.
Steric Fields: Contour maps often indicate regions where bulky substituents are favored (enhancing activity) or disfavored (decreasing activity).
Electrostatic Fields: These maps highlight areas where electropositive or electronegative groups can improve interactions with the target protein. For instance, a region favoring negative potential suggests that an electron-withdrawing group would be beneficial for activity. rsc.orgnih.gov
Hydrophobic and Hydrophilic Fields: These maps show where lipophilic or polar groups can be placed to enhance binding affinity through favorable hydrophobic or hydrophilic interactions, respectively. rsc.orgnih.gov
Hydrogen Bond Donor/Acceptor Fields: These maps identify key locations where hydrogen bond donors or acceptors on the ligand can significantly improve binding to the receptor. nih.gov
For the this compound scaffold, QSAR studies on related series suggest that substitutions on the anilino ring and the quinazolinone core can significantly modulate activity based on these physicochemical properties. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Ligand-Target Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. researchgate.netabap.co.in MD simulations are used to validate docking poses and to understand the conformational changes that may occur upon ligand binding.
Furthermore, Root Mean Square Fluctuation (RMSF) analysis can be performed to identify the flexibility of individual amino acid residues in the binding pocket. researchgate.net MD simulations also allow for the analysis of the persistence of key interactions, such as hydrogen bonds, observed in the initial docking pose. ugm.ac.id Studies on quinazolinone derivatives have used MD simulations of up to 100 nanoseconds to confirm the stability of the predicted binding modes and the crucial interactions with their target proteins. figshare.com This validation provides greater confidence in the proposed mechanism of action and the structural basis for inhibitor potency. researchgate.netfigshare.com
Computational Prediction of Bioactivity and Pharmacological Profiles
Computational chemistry and molecular modeling have become indispensable tools in the study of quinazolinone derivatives, enabling the prediction of their biological activities and pharmacological profiles prior to synthesis. These in silico methods, including molecular docking, Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, and Quantitative Structure-Activity Relationship (QSAR) studies, provide critical insights into the potential of these compounds as therapeutic agents, thereby guiding rational drug design and optimization. asianpubs.orgresearchgate.net
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. scholarsresearchlibrary.comeurekaselect.com This method is crucial for understanding the molecular basis of the interaction between quinazolinone derivatives and their biological targets.
Research has shown that quinazolinone derivatives can be docked into the active sites of various enzymes implicated in different diseases. For instance, studies have explored the binding of 2,3-disubstituted quinazolinone analogs with targets such as the Sortase A protein of Staphylococcus aureus (PDB ID: 1T2W), a key enzyme in bacterial pathogenesis. scholarsresearchlibrary.com The docking results help in analyzing the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazolinone scaffold and the amino acid residues in the active site. scholarsresearchlibrary.comeurekaselect.com
Similarly, docking studies have been performed on DNA gyrase, an essential bacterial enzyme, to evaluate the potential antibacterial effects of novel quinazolinone Schiff base derivatives. nih.gov The theoretical binding modes and dock scores provide a measure of the inhibitory potential of these compounds. For example, some derivatives have shown strong hydrogen bond interactions with key residues like Asn46 in the active site of DNA gyrase. nih.gov In the field of oncology, quinazolinone analogs have been docked against dihydrofolate reductase (DHFR), a well-established target for anticancer drugs. asianpubs.org These in silico screenings compare the binding affinities (expressed as Glide scores or G scores) of the designed compounds against known inhibitors like methotrexate, helping to identify promising candidates for synthesis and further testing. asianpubs.org
Table 1: Representative Molecular Docking Scores of Quinazolinone Derivatives against Various Protein Targets
| Compound Type | Protein Target | PDB ID | Docking Software/Method | Predicted Binding Affinity/Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|---|
| Quinazolinone Schiff base derivatives | DNA Gyrase | Not Specified | Autodock 4 | -5.96 to -8.58 | Asn46, Asp73, Arg136 |
| 2,3-disubstituted-quinazolin-4-one derivatives | Staphylococcus aureus UDG | 3WDF | Not Specified | Not Specified | ASN 127 A, ALA 126 A, SER 83 B |
| 2-phenyl-3-(arylideneamino)-quinazolin-4(3H)-one | Dihydrofolate Reductase (Human) | 1BOZ | Glide® | Comparable to Methotrexate | Not Specified |
| Quinazolinone derivatives | PARP-1 | Not Specified | Schrodinger 2016 | Up to -10.343 | Not Specified |
This table presents a summary of findings from various molecular docking studies on quinazolinone derivatives. The specific scores and interacting residues vary depending on the exact chemical structure of the derivative and the protein target. asianpubs.orgeurekaselect.comnih.govrjpbr.com
ADMET and Pharmacokinetic Profile Prediction
Beyond predicting bioactivity, computational tools are extensively used to forecast the pharmacokinetic properties of new chemical entities. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is a critical step in early-stage drug discovery to filter out compounds with undesirable properties. researchgate.netactascientific.com
In silico ADMET studies on quinazolinone analogues are often performed using online tools and software modules like SwissADME and QikProp. asianpubs.orgactascientific.com These programs calculate various physicochemical and pharmacokinetic parameters based on the compound's structure. Key predicted properties include:
Gastrointestinal (GI) Absorption: Many quinazolinone derivatives are predicted to have high gastrointestinal absorption, a desirable trait for orally administered drugs. actascientific.com
Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system (CNS). Computational models can predict whether a compound is likely to be a CNS-active agent.
Cytochrome P450 (CYP) Inhibition: Predictions can indicate if a compound is likely to inhibit key metabolic enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which is important for assessing potential drug-drug interactions. actascientific.com
Drug-likeness: This is evaluated based on rules such as Lipinski's Rule of Five, Ghose filter, and Veber's rule. These rules use molecular descriptors like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors to predict if a compound has properties consistent with known oral drugs. actascientific.com
Recent research on novel EGFR inhibitors with a quinazoline core demonstrated that these derivatives possess promising drug-like properties with a low risk of toxicity and favorable metabolic profiles, suggesting their potential for development as oral medications. researchgate.net Similarly, ADMET predictions for quinazoline-Schiff base conjugates designed as potential multi-target inhibitors for SARS-CoV-2 proteins were performed to assess their pharmacokinetic profiles early in the discovery process. nih.gov
Table 2: Predicted ADMET Properties for a Series of 2,3-Disubstituted Quinazolin-4-one Analogues
| Parameter | Predicted Outcome/Range | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Variable (Yes/No) | Determines potential for CNS activity. |
| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions. |
| Lipinski's Rule of Five Violations | 0 | Suggests good drug-like properties for oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |
This table is a generalized representation of ADMET predictions for a series of quinazolinone compounds based on published studies. Specific values can vary significantly between different derivatives. actascientific.com
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinazolinone derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been developed to understand the structural requirements for a specific biological activity, like anticancer or anticonvulsant effects. researchgate.netrsc.orgnih.gov
These models generate 3D contour maps that highlight regions around the molecular scaffold where steric, electrostatic, or other properties should be modified to enhance activity. nih.gov For example, a QSAR study on 2,3-disubstituted-4(3H)quinazolinone derivatives as CNS active compounds identified specific steric and electronic features required for maximum anticonvulsant activity. researchgate.net The results suggested that the presence of electropositive or less electronegative groups at certain positions of the quinazolinone pharmacophore is favorable for the activity. researchgate.net
By providing such detailed structural insights, QSAR models serve as a valuable guide for the future design and synthesis of more potent and selective this compound analogues. rsc.orgnih.gov
Future Research Directions and Translational Perspectives for 2 Anilinomethyl 4 3h Quinazolinone
Design and Synthesis of Novel Quinazolinone Architectures with Enhanced Bioactivity
The versatility of the quinazolinone core allows for extensive structural modifications to optimize biological activity. Future synthetic strategies will likely focus on several key areas to enhance the bioactivity of 2-(anilinomethyl)-4(3H)-quinazolinone derivatives.
Key Synthetic Approaches:
Substitution Pattern Modification: Systematic alteration of substituents on both the quinazolinone ring and the anilino moiety is a primary strategy. The introduction of various functional groups, such as halogens, alkyl, alkoxy, and nitro groups, at different positions can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. nih.govresearchgate.net For instance, an improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been developed, providing a key intermediate for creating novel analogs. nih.govresearchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, and pharmacokinetic profiles. This approach will be instrumental in fine-tuning the druglike properties of the lead compounds.
Hybrid Molecule Design: The conjugation of the this compound scaffold with other known pharmacophores is a promising strategy to create hybrid molecules with dual or synergistic activities. nih.gov This can involve linking the quinazolinone core to moieties known to interact with different targets, potentially leading to multi-target drugs. nih.gov
Recent synthetic efforts have already yielded a variety of novel quinazolinone derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov These studies provide a strong foundation for the future design and synthesis of next-generation this compound-based therapeutic agents.
Exploration of Polypharmacology and Multi-Target Inhibition Strategies
The concept of "one drug, multiple targets" is gaining significant traction in drug discovery, particularly for complex diseases like cancer. The this compound scaffold is well-suited for the development of multi-target inhibitors due to its ability to interact with various biological macromolecules.
Potential Multi-Targeting Strategies:
Kinase Inhibition: Many quinazolinone derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.govnih.gov Future research will focus on designing derivatives that can simultaneously inhibit multiple key kinases involved in cancer progression, such as EGFR, VEGFR, and PDGFR. nih.gov This approach could offer a more comprehensive blockade of oncogenic signaling pathways and potentially overcome drug resistance. nih.gov
Dual-Action Compounds: Research is underway to develop quinazolinone derivatives that combine different mechanisms of action. For example, compounds that act as both cytotoxic agents and angiogenesis inhibitors could provide a powerful two-pronged attack on tumors. nih.gov
Antimicrobial and Anticancer Synergy: Some quinazolinone derivatives have shown both antimicrobial and anticancer activities. ekb.eg Exploring this dual activity could lead to the development of novel agents for treating cancer patients with concurrent infections, a common and serious complication.
The development of multi-target quinazolinone-based drugs holds the promise of improved therapeutic efficacy and a lower likelihood of resistance development compared to single-target agents.
Advanced Mechanistic Elucidation of Biological Actions
A thorough understanding of how this compound derivatives exert their biological effects at the molecular level is crucial for their rational development. Advanced mechanistic studies will be essential to identify their precise molecular targets and delineate the signaling pathways they modulate.
Key Areas for Mechanistic Investigation:
Target Identification and Validation: While several potential targets have been identified, further studies are needed to confirm the direct molecular targets of various bioactive quinazolinone derivatives. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches will be employed to identify and validate these targets.
Enzyme Kinetics and Binding Studies: Detailed kinetic studies will be performed to characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for derivatives that target enzymes. nih.gov Biophysical techniques like X-ray crystallography and NMR spectroscopy will be used to determine the three-dimensional structures of compound-target complexes, providing insights into the molecular basis of their interaction.
Cellular and In Vivo Studies: Investigating the effects of these compounds on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways will provide a clearer picture of their mechanism of action. nih.gov Animal models will be used to evaluate their in vivo efficacy and to understand their effects in a whole-organism context. nih.gov
A deep understanding of the molecular mechanisms will not only guide the optimization of existing compounds but also facilitate the discovery of novel therapeutic applications for the this compound scaffold.
Development of Structure-Guided Drug Discovery Programs
Structure-guided drug discovery, which utilizes the three-dimensional structural information of a biological target to design new drugs, will be a cornerstone of future research on this compound derivatives.
Key Components of Structure-Guided Discovery:
Computational Modeling and Docking: Molecular docking studies will be used to predict the binding modes of novel quinazolinone derivatives to their target proteins. nih.gov This will help in prioritizing compounds for synthesis and biological evaluation.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of the compounds and their biological activity will be conducted. nih.govmdpi.com This will involve synthesizing and testing a series of analogs to identify the key structural features required for potent and selective activity.
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models will be developed to define the essential steric and electronic features required for binding to a specific target. These models will then be used to screen virtual compound libraries to identify new potential hits.
By integrating computational design, chemical synthesis, and biological evaluation, structure-guided drug discovery programs will accelerate the development of optimized this compound-based drug candidates with improved efficacy and safety profiles.
Q & A
Q. How to resolve discrepancies between enzymatic assays and cellular activity in quinazolinone research?
- Methodological Adjustments :
- Cellular uptake assays : Measure intracellular concentrations via LC-MS (e.g., III-31 accumulates 10-fold in TMV-infected cells) .
- Enzyme overexpression : Use PLAP-transfected cells to validate prodrug activation (e.g., IQ2-P,4-P precipitation efficiency >90%) .
- Pathway analysis : PCR-based profiling of PR-1a/PR-5 upregulation clarifies antiviral mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
